molecular formula C15H18N4O3S2 B1192385 Bisthianostat

Bisthianostat

Número de catálogo: B1192385
Peso molecular: 366.454
Clave InChI: MVJAEZIEZVJAFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bisthianostat (also known as CF-367 or CF367-C) is a novel, bisthiazole-based pan-histone deacetylase (HDAC) inhibitor evolved from the natural HDACi largazole . Its primary research value lies in the field of hematologic malignancies, with a specific focus on multiple myeloma (MM). As an HDAC inhibitor, this compound functions by promoting the accumulation of acetylated proteins, including histones H3 and α-tubulin. This mechanism leads to growth arrest, the induction of apoptosis (programmed cell death), and increased PARP cleavage in cancer cells such as RPMI-8226 . Preclinical in vivo studies using MM xenograft mouse models demonstrated that oral administration of this compound could dose-dependently inhibit tumor growth. Furthermore, research has shown that this compound exhibits a synergistic antitumor effect when used in combination with the proteasome inhibitor bortezomib, both in vitro and in vivo . Preclinical pharmacokinetic data indicate that this compound is quickly absorbed and has a distribution profile that may be beneficial for targeting hematologic neoplasms . Preliminary results from an early-phase clinical trial (NCT03618602) in patients with relapsed or refractory multiple myeloma indicated that this compound was well tolerated, with no grade 3/4 non-hematological adverse events reported among the initial participants. The single-agent efficacy was modest, with stable disease observed in 50% of the patients at the end of the first treatment cycle . This product is For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for personal use.

Propiedades

Fórmula molecular

C15H18N4O3S2

Peso molecular

366.454

Nombre IUPAC

5-Cyclopropyl-N-(5-(hydroxyamino)-5-oxopentyl)-[2,2'-bithiazole]-4-carboxamide

InChI

InChI=1S/C15H18N4O3S2/c20-10(19-22)3-1-2-6-16-13(21)11-12(9-4-5-9)24-15(18-11)14-17-7-8-23-14/h7-9,22H,1-6H2,(H,16,21)(H,19,20)

Clave InChI

MVJAEZIEZVJAFM-UHFFFAOYSA-N

SMILES

O=C(C1=C(C2CC2)SC(C3=NC=CS3)=N1)NCCCCC(NO)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Bisthianostat

Origen del producto

United States

Synthetic Chemistry and Structural Modification Studies of Bisthianostat and Its Analogs

Methodologies for Bisthianostat Synthesis

The synthesis of this compound and its precursors is rooted in the structural simplification of the natural product largazole (B1674506). A key strategy involves the creation of ring-opened analogs that maintain the crucial bisthiazole cap group. The synthesis of the 2,2′-bisthiazole core, a central component of this compound, is a critical step.

One effective method for constructing the 2,2′-bisthiazole system is through a Negishi coupling reaction. This involves the coupling of methyl 2-bromothiazole-4-carboxylates with a 2-thiazole-zinc bromide species. The zinc reagent is prepared by treating 2-bromothiazole with activated zinc dust. The resulting 2,2′-bisthiazole product is then hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with an appropriate amine linker, which is subsequently treated with hydroxylamine to yield the final hydroxamic acid-based inhibitor. This approach allows for the efficient and scalable production of the bisthiazole core, facilitating the synthesis of a library of analogs for further study nih.govacs.org.

Design and Preparation of Bisthiazole-Based Derivatives

The design of bisthiazole-based HDAC inhibitors, including this compound, has been heavily influenced by the structure of the marine natural product largazole. The general pharmacophore model for HDAC inhibitors guides the design, consisting of a surface recognition "cap" group, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme nih.govnih.govmdpi.comnih.gov.

Evolution from Natural Product Largazole and Analog Development

Largazole, a potent and class I-selective HDAC inhibitor, features a distinctive thiazole-thiazoline cap group within a macrocyclic depsipeptide structure nih.govacs.orgnih.gov. Initial analog development focused on simplifying this complex structure while retaining its potent inhibitory activity. Early studies on a C7-demethyl bisthiazole largazole analog revealed a significant decrease in HDAC inhibitory and antiproliferative activities, although later reports indicated that the C7-methyl group might not be essential for potency acs.orgacs.org.

These initial findings spurred the design of simplified, ring-opened analogs that preserved the bisthiazole cap group but cleaved the macrocyclic structure. This simplification not only made the synthesis more tractable but also led to the discovery of structurally simple and potent bisthiazole-based HDAC inhibitors nih.govacs.org. Further modifications included replacing the chiral L-valine moiety with a more straightforward chained carbon linker, which was achieved by condensing an amine with 2,4′-bisthiazole-4-carboxylic acids followed by treatment with hydroxylamine to form the hydroxamic acid nih.govacs.org.

Modifications of Zinc-Binding Groups (ZBGs)

The zinc-binding group is a critical component of HDAC inhibitors, as it directly interacts with the zinc ion in the enzyme's active site. While hydroxamic acid is the most common ZBG due to its high affinity for zinc, its potential for poor metabolic stability and off-target effects has prompted the exploration of alternative ZBGs nih.govfrontiersin.orgtandfonline.com.

In the development of this compound analogs, various ZBGs have been investigated to improve potency, selectivity, and pharmacokinetic properties. While many of the potent bisthiazole-based inhibitors retain the classic hydroxamic acid ZBG, other functionalities have been explored in the broader context of HDAC inhibitor design. These include benzamides, which often confer selectivity for class I HDACs, as well as more novel groups like trifluoromethyl ketones and silanediols nih.govfrontiersin.orgnih.gov. The choice of ZBG significantly influences the inhibitor's potency and isoform selectivity. For instance, replacing the hydroxamic acid in Vorinostat (SAHA) with novel ZBGs like hydroxypropyl amide and hydroxyethylamino groups has been explored to discover inhibitors with improved activity profiles frontiersin.org.

Exploration of Bisthiazole Ring Systems

The bisthiazole moiety serves as the cap group in this compound and its analogs, interacting with the rim of the HDAC binding pocket. The connectivity and substitution of these thiazole rings have been a key area of investigation. Both 2,4′-bisthiazole and 2,2′-bisthiazole systems have been synthesized and evaluated. Interestingly, a compound containing a 2,2′-bisthiazole moiety demonstrated a two-fold increase in activity compared to its 2,4′-bisthiazole counterpart, suggesting that the spatial arrangement of the thiazole rings is crucial for optimal interaction with the enzyme nih.govacs.org.

The synthesis of these different bisthiazole systems allows for rapid diversification of substituents on the thiazole rings. This has enabled the creation of focused libraries of 2,2′-bisthiazole-based compounds with various alkyl, aryl, and alkenyl substituents on one of the thiazole rings. This systematic exploration has led to the identification of compounds with low micromolar to mid-nanomolar IC50 values in HDAC inhibition assays nih.govacs.org.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of this compound analogs. These studies involve systematically modifying different parts of the molecule—the cap group, the linker, and the ZBG—and evaluating the impact on HDAC inhibition.

Initial simplifications of the largazole structure, such as creating ring-opened analogs, surprisingly led to compounds that retained significant HDAC inhibitory activity. For instance, thiazole-thiazole analogs showed moderate activity, with some being nearly equipotent to the thiol form of a C7-demethyl bisthiazole largazole analog acs.org. However, further simplification by replacing the chiral L-valine moiety with a simple carbon linker in conjunction with a hydroxamic acid ZBG initially resulted in analogs with significantly reduced inhibitory activity acs.org.

A significant breakthrough came with the exploration of the bisthiazole connectivity. As mentioned, analogs containing a 2,2′-bisthiazole moiety were found to be more potent than those with a 2,4′-bisthiazole system. This finding prompted the synthesis of a series of 2,2′-bisthiazole-based hydroxamic acids with diverse substituents on the second thiazole ring. The SAR from this series revealed that a variety of substituents were well-tolerated, and some, like an isopropyl group, were found to significantly enhance potency, potentially through key hydrophobic interactions with the protein surface. This led to the discovery of compounds with IC50 values for HDAC1 inhibition as low as 0.01 μM acs.org.

The length and nature of the linker connecting the bisthiazole cap to the ZBG also play a critical role. Studies on largazole analogs have shown that a four-atom linker length is optimal for maximum HDAC inhibition when the ZBG is a thiol nih.gov.

Below are interactive data tables summarizing the SAR of selected this compound analogs, highlighting the impact of modifications to the bisthiazole ring system and its substituents on HDAC inhibitory activity.

Table 1: SAR of Bisthiazole-Based Analogs with Varying Linkers and Bisthiazole Connectivity

CompoundBisthiazole SystemLinkerHDAC1 IC50 (μM)
5a2,4'-BisthiazoleValine-based>20
6a2,4'-BisthiazoleCarbon chain1.12
72,2'-BisthiazoleCarbon chain0.53

Data sourced from Chen et al., 2014.

Table 2: SAR of 2,2′-Bisthiazole-Based Hydroxamic Acids with Diverse R1 Substituents

CompoundR1 SubstituentHDAC1 IC50 (μM)
8aMethyl0.21
8fPhenyl0.05
8sIsopropyl0.01
8tCyclohexyl0.04

Data sourced from Chen et al., 2014.

These SAR studies underscore the importance of the 2,2′-bisthiazole cap group and demonstrate that fine-tuning the substituents on this core can lead to highly potent HDAC inhibitors. The isopropyl-substituted analog, in particular, stands out as a highly effective compound, showcasing the power of systematic chemical modification in drug discovery.

Molecular and Cellular Mechanisms of Bisthianostat Action

Inhibition of Histone Deacetylase (HDAC) Enzyme Activity

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation process plays a critical role in the epigenetic regulation of gene expression. Bisthianostat exerts its biological effects by directly inhibiting the activity of these enzymes. By blocking HDACs, this compound maintains a state of hyperacetylation within the cell, leading to significant downstream cellular changes.

This compound is characterized as a pan-HDAC inhibitor, meaning it acts on a broad range of HDAC isoforms. Research has demonstrated its inhibitory activity against multiple HDAC enzymes. Specifically, it has shown potent inhibition against Class I (HDAC1, 2, 3, 8), Class II (HDAC4, 5, 6), and Class IV (HDAC10, 11) enzymes. Notably, it does not exhibit activity against HDAC7 and HDAC9. This broad-spectrum inhibition allows this compound to affect a wide array of cellular functions regulated by these different HDAC isoforms.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

HDAC Isoform IC₅₀ (µM)
HDAC1 0.095–0.221
HDAC2 0.095–0.221
HDAC3 0.095–0.221
HDAC4 0.095–0.221
HDAC5 0.095–0.221
HDAC6 0.095–0.221
HDAC7 No Activity
HDAC8 0.095–0.221
HDAC9 No Activity
HDAC10 0.095–0.221
HDAC11 0.095–0.221

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Impact on Gene Expression and Chromatin Remodeling

The primary consequence of HDAC inhibition by this compound is the alteration of chromatin structure and the subsequent impact on gene expression. By preventing the removal of acetyl groups, this compound promotes an "open" chromatin state, which facilitates the transcription of various genes.

Treatment of cells with this compound leads to a significant and dose-dependent increase in the acetylation of core histone proteins, particularly histone H3. researchgate.net In vivo studies have confirmed that administration of this compound results in a marked accumulation of acetylated histone H3 in tumor tissues. researchgate.net This hyperacetylation of histones neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone.

The inhibitory action of this compound is not limited to histone proteins. A crucial non-histone target is α-tubulin, a key component of microtubules. Studies have consistently shown that this compound treatment leads to a dose-dependent increase in the acetylation of α-tubulin. researchgate.net This modification is known to affect microtubule stability and function.

While the acetylation of other non-histone proteins like the tumor suppressor p53 and the chaperone protein Hsp90 is a known consequence of pan-HDAC inhibition, specific studies detailing the direct effect of this compound on the acetylation status of p53 and Hsp90 are not extensively documented in the available research. nih.govnih.govnih.govpsu.edu However, the inhibition of HDAC6 by this compound is mechanistically linked to the potential for Hsp90 hyper-acetylation. nih.govnih.gov

By inducing histone hyperacetylation, this compound directly influences chromatin architecture. abcam.com The addition of acetyl groups to histone tails reduces the electrostatic interactions between histones and DNA, leading to a more relaxed and open chromatin conformation known as euchromatin. abcam.comyoutube.com This structural change makes the DNA more accessible to transcription factors and the transcriptional machinery, thereby facilitating the expression of genes that were previously silenced or expressed at low levels in a compacted heterochromatin state. abcam.comyoutube.com

Downstream Cellular Pathway Modulation

The molecular changes induced by this compound, namely the hyperacetylation of histone and non-histone proteins, trigger a cascade of downstream cellular events. A significant outcome of this compound treatment is the induction of apoptosis, or programmed cell death. This is evidenced by the observed increase in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. The modulation of the acetylation status of proteins involved in cell survival and death pathways ultimately shifts the balance towards cell death. mdpi.comnih.gov The intrinsic apoptotic pathway, which is controlled by the Bcl-2 family of proteins and involves the mitochondria, is a key target of HDAC inhibitors. nih.gov

Apoptosis Induction (e.g., PARP Cleavage)

A key mechanism through which this compound exerts its anti-tumor effects is the induction of apoptosis, or programmed cell death. nih.gov Studies have demonstrated that this compound treatment leads to a dose-dependent increase in apoptosis in cancer cells. nih.gov One of the hallmark indicators of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov

In preclinical studies involving the RPMI-8226 multiple myeloma cell line, treatment with this compound resulted in a significant, dose-dependent increase in PARP cleavage. nih.gov This cleavage event is a downstream consequence of caspase activation, a family of proteases that are central executioners of the apoptotic process. The appearance of cleaved PARP serves as a reliable molecular marker for cells undergoing apoptosis. nih.gov The induction of apoptosis by this compound was observed to be more potent than that of the established HDAC inhibitor SAHA (Vorinostat) at the same concentrations. nih.gov

The pro-apoptotic effects of this compound are evident in its ability to trigger cell death in a time-dependent manner. For instance, in RPMI-8226 cells, the cleavage of PARP was detected after 24 and 48 hours of treatment with this compound. researchgate.net This time-dependent induction of apoptosis underscores the compound's sustained activity within the cellular environment.

Cell Cycle Regulation

Histone deacetylase inhibitors are well-documented regulators of the cell cycle. researchgate.net By altering the acetylation status of proteins that control cell cycle progression, these inhibitors can cause cell cycle arrest at various checkpoints, thereby preventing cancer cells from dividing and proliferating. While specific studies detailing the precise phase of cell cycle arrest induced by this compound are not extensively available, the known mechanisms of pan-HDAC inhibitors suggest a significant impact on cell cycle regulation. Generally, HDAC inhibitors can induce arrest at either the G1 or G2/M phase of the cell cycle. nih.gov This arrest is often mediated by the increased expression of cyclin-dependent kinase (CDK) inhibitors like p21, which halt the progression of the cell cycle.

Effects on Cell Proliferation

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly in multiple myeloma. nih.gov This inhibition of cell proliferation is a direct consequence of the molecular and cellular mechanisms described, including the induction of apoptosis and regulation of the cell cycle.

The anti-proliferative efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) in various multiple myeloma cell lines. These studies have consistently shown that this compound inhibits cell proliferation in a dose-dependent manner. nih.gov

Cell LineIC50 (µM)
MM.1R0.32
MM.1S0.46
LP10.32–1.62
H9290.32–1.62
SKO0.32–1.62
RPMI-82260.32–1.62
U2660.32–1.62

The IC50 values for this compound in a panel of seven multiple myeloma cell lines ranged from 0.32 to 1.62 µM, with the MM.1R and MM.1S cell lines showing the highest sensitivity. nih.gov Notably, the IC50 values for this compound were found to be approximately 2-3 times lower than those of SAHA, indicating a more potent anti-proliferative effect. nih.govresearchgate.net

Interaction with Molecular Chaperones and Other Targets (e.g., Hsp90 Inhibition)

The primary molecular targets of this compound are histone deacetylases. As a pan-HDAC inhibitor, it affects the activity of multiple HDAC enzymes. nih.gov While the direct interaction of this compound with molecular chaperones such as Heat shock protein 90 (Hsp90) has not been explicitly detailed in the available research, the inhibition of HDACs can indirectly influence the chaperone system.

HDAC inhibitors are known to affect the acetylation status of a wide array of non-histone proteins, including molecular chaperones and their client proteins. nih.gov For example, the acetylation of Hsp90 can modulate its chaperone activity. By altering the cellular acetylation landscape, this compound could potentially impact the function of Hsp90 and other chaperones, thereby affecting the stability and function of numerous oncoproteins that are dependent on these chaperones for their proper folding and activity. However, the predominant anti-cancer activity of this compound is attributed to its direct inhibition of HDACs and the subsequent effects on gene expression and protein function, leading to apoptosis and cell cycle arrest.

Preclinical Biological Efficacy Studies in Disease Models

In Vitro Studies in Malignancy Cell Lines

The primary focus of in vitro research on Bisthianostat has been its effect on multiple myeloma (MM), a type of hematologic cancer. Studies have demonstrated its potent activity against a panel of human MM cell lines. nih.gov

This compound has been shown to trigger significant, dose-dependent inhibition of cell proliferation across seven different MM cell lines: RPMI-8226, MM.1S, MM.1R, LP1, H929, SKO, and U266. nih.gov The 50% inhibitory concentration (IC₅₀) values for this compound in these cell lines were found to be in the range of 0.32 to 1.62 µM after a three-day exposure. nih.gov The most sensitive cell lines were MM.1R and MM.1S, with IC₅₀ values of 0.32 µM and 0.46 µM, respectively. nih.gov

Mechanistically, in the RPMI-8226 cell line, this compound treatment led to a dose-dependent increase in the acetylation of H3 histones and α-tubulin, which are established markers of HDAC inhibition. nih.gov This biochemical effect was accompanied by the induction of apoptosis (programmed cell death), as evidenced by an increase in PARP (Poly (ADP-ribose) polymerase) cleavage, a key hallmark of apoptosis. nih.gov

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines Use the search bar to filter by cell line or IC₅₀ value.

Cell LineIC₅₀ (µM) of this compound
MM.1R0.32
MM.1S0.46
LP1Not explicitly stated, within 0.32-1.62 range
H929Not explicitly stated, within 0.32-1.62 range
SKONot explicitly stated, within 0.32-1.62 range
RPMI-8226Not explicitly stated, within 0.32-1.62 range
U266Not explicitly stated, within 0.32-1.62 range
Data sourced from a 3-day exposure study. nih.gov

Based on a comprehensive review of the available scientific literature, preclinical research on this compound has predominantly centered on its effects against hematologic malignancies. nih.gov There is a lack of published data regarding the in vitro efficacy of this compound in other cancer cell lines, such as those derived from solid tumors like breast cancer or melanoma.

To benchmark its potency, the anti-proliferative activity of this compound was compared directly with Suberoylanilide Hydroxamic Acid (SAHA), an established HDAC inhibitor. In a panel of seven multiple myeloma cell lines, this compound demonstrated superior potency. The IC₅₀ values for SAHA ranged from 0.88 to 4.04 µM, approximately two to three times higher than those observed for this compound. nih.gov

Furthermore, when directly compared in RPMI-8226 cells, this compound was found to be a more potent inducer of H3 histone acetylation than SAHA. nih.gov It also demonstrated a greater ability to induce apoptosis at equivalent concentrations. nih.gov This suggests that this compound has more potent HDAC and MM cell growth inhibition activity than SAHA. nih.gov

Table 2: Comparative IC₅₀ Values of this compound and SAHA in Multiple Myeloma Cell Lines This table compares the potency of this compound against the reference inhibitor SAHA.

CompoundIC₅₀ Range (µM)
This compound 0.32 - 1.62
SAHA (Vorinostat)0.88 - 4.04
Data reflects a 3-day exposure in a panel of seven MM cell lines. nih.gov

In Vivo Studies in Xenograft Models (Non-Human)

The anti-tumor efficacy of this compound has been confirmed in vivo using human multiple myeloma xenograft models. nih.gov In these non-human studies, immunodeficient mice (NOD/SCID) bearing subcutaneous tumors derived from either RPMI-8226 or MM.1S cells were treated with this compound. nih.gov

Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth in the RPMI-8226 xenograft model. nih.gov Significant inhibition of tumor growth was observed, with the ratio of tumor volume in treated versus control groups (T/C %) being 35.82%, 29.49%, and 20.28% for the respective doses administered. nih.gov This corresponded to tumor weight inhibitions of 46.64%, 64.95%, and 73.12%. nih.gov The compound was also effective in the MM.1S xenograft model. nih.gov These findings demonstrate significant anti-MM activity of this compound as a single agent in vivo. nih.gov

Table 3: In Vivo Efficacy of this compound in RPMI-8226 Xenograft Model Summary of tumor growth inhibition after 18 days of oral administration.

Treatment GroupTumor Growth Inhibition (T/C %)Tumor Weight Inhibition (%)
This compound (50 mg/kg/day)35.8246.64
This compound (75 mg/kg/day)29.4964.95
This compound (100 mg/kg/day)20.2873.12
SAHA (75 mg/kg/day)36.3750.72
Data sourced from studies in NOD/SCID mice. nih.gov

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis. While other HDAC inhibitors have been investigated for their potential therapeutic effects in EAE models, a review of the current scientific literature reveals no available data on the efficacy of this compound in this specific disease model.

Investigation of Synergistic Therapeutic Strategies

This compound, a novel pan-histone deacetylase (HDAC) inhibitor, has been the subject of preclinical research to evaluate its potential in combination with other anti-cancer agents. These studies explore synergistic strategies aimed at enhancing therapeutic efficacy against various malignancies, particularly multiple myeloma. The primary focus has been on combinations with proteasome inhibitors, immunotherapy, and other epigenetic modulators.

Combination with Proteasome Inhibitors (e.g., Bortezomib)

The combination of this compound with the proteasome inhibitor Bortezomib has demonstrated significant synergistic anti-tumor effects in preclinical models of multiple myeloma (MM). nih.gov Studies have shown that simultaneous treatment of MM cell lines, such as MM.1S and RPMI-8226, with this compound and Bortezomib results in a strong synergistic effect on reducing cell viability across a range of concentrations. nih.govresearchgate.net This synergism has been observed in both in vitro and in vivo settings. nih.gov

In xenograft mouse models using RPMI-8226 cells, the combination treatment led to a more significant inhibition of tumor growth and reduction in tumor weight compared to either this compound or Bortezomib administered as single agents. researchgate.net The rationale for this combination lies in the dual blockade of protein degradation pathways; proteasome inhibitors like Bortezomib block the primary proteasomal degradation pathway, while HDAC inhibitors can interfere with the alternative aggresome pathway, leading to synergistic cancer cell death. frontiersin.orgplos.org This combined approach has been shown to induce apoptosis and mitochondrial injury effectively in various leukemia and myeloma cells. nih.govnih.govsemanticscholar.org

Synergistic Effects of this compound and Bortezomib in Multiple Myeloma Models
Model SystemCell LinesKey FindingsReference
In VitroMM.1S, RPMI-8226Strong synergistic reduction in cell viability after 72 hours of combined treatment. nih.govresearchgate.net
In VivoRPMI-8226 XenograftSignificantly greater inhibition of tumor growth and weight in the combination group compared to single-agent groups. researchgate.net

Synergistic Effects with Immunotherapy (e.g., Cytokine-Induced Killer (CIK) Cells)

Preclinical evidence suggests that HDAC inhibitors like this compound can enhance the efficacy of immunotherapy, specifically with Cytokine-Induced Killer (CIK) cells. researchgate.netnih.gov CIK cells are a heterogeneous population of immune effector cells with potent, non-MHC-restricted anti-tumor activity. nih.govnih.gov The combination of HDAC inhibitors with CIK cells has been investigated as a strategy to augment the immune system's ability to target and eliminate cancer cells, particularly in multiple myeloma. researchgate.netnih.gov

Studies have demonstrated that treatment of multiple myeloma cells with HDAC inhibitors enhances their susceptibility to lysis by CIK cells. researchgate.netnih.gov This combined approach leads to a significant increase in the specific killing of various MM cell lines. nih.gov Furthermore, the combination can lead to a significant increase in apoptosis in the target cancer cells compared to treatment with either agent alone. researchgate.netnih.gov The underlying mechanism involves the modulation of key pathways that regulate immune recognition and cell death. researchgate.netnih.gov

A critical mechanism by which HDAC inhibitors, including by extension this compound, enhance the anti-tumor activity of CIK cells is through the modulation of the Natural Killer Group 2, member D (NKG2D) pathway. researchgate.netnih.gov The NKG2D receptor, present on the surface of CIK and NK cells, plays a crucial role in recognizing and eliminating stressed or transformed cells. frontiersin.orgnih.gov

HDAC inhibitors have been shown to increase the expression of NKG2D ligands, such as MICA/B (MHC class I chain-related proteins A and B) and ULBP2 (UL16 binding protein 2), on the surface of myeloma cells. researchgate.netresearchgate.net This upregulation of stress-induced ligands makes the cancer cells more visible and susceptible to attack by NKG2D-expressing immune cells. researchgate.netnih.govnih.govresearchgate.netsemanticscholar.org Blocking the NKG2D receptor on CIK cells has been shown to inhibit the enhanced cancer cell lysis, confirming the importance of this pathway in the synergistic effect of the combination therapy. researchgate.netnih.gov

Impact of HDAC Inhibitors on CIK Cell-Mediated Anti-Tumor Activity
MechanismSpecific EffectOutcomeReference
Enhancement of CytotoxicityIncreased specific lysis of multiple myeloma cell lines by CIK cells.Augmented tumor cell killing. nih.gov
Modulation of NKG2D PathwayUpregulation of NKG2D ligands (MICA/B, ULBP2) on tumor cells.Increased recognition of tumor cells by CIK cells. researchgate.netresearchgate.net
NKG2D/NKG2D-ligand interaction is critical for enhanced cell lysis.Potentiated immune-mediated tumor cell destruction. nih.gov

Combination with Other Epigenetic Modulators

The therapeutic potential of this compound is also being explored in combination with other classes of epigenetic-modifying agents. nih.govresearchgate.net Epigenetic regulation is a complex process involving multiple mechanisms, including histone acetylation, histone methylation, and DNA methylation. nih.govnih.gov Targeting multiple epigenetic pathways simultaneously is a rational strategy to achieve a more profound and durable anti-cancer effect. nih.gov

Preclinical studies have shown that combining HDAC inhibitors with histone methyltransferase (HMT) inhibitors or DNA methyltransferase (DNMT) inhibitors can result in synergistic effects. nih.govnih.gov For instance, the combination of an HDAC inhibitor and an HMT inhibitor has been shown to synergistically induce the expression of certain genes. nih.gov Similarly, combining HDAC inhibitors with DNMT inhibitors has demonstrated synergistic anti-tumor effects in various cancer models, including acute myeloid leukemia (AML) and breast cancer. nih.govnih.gov This approach can lead to enhanced apoptosis in cancer cells while being relatively non-toxic to normal cells. nih.gov Such combinations hold the promise of overcoming resistance and improving therapeutic outcomes. nih.gov

Computational and Structural Biology Approaches in Bisthianostat Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is crucial for understanding how Bisthianostat interacts with its biological targets at an atomic level.

This compound is a pan-histone deacetylase (HDAC) inhibitor, and its primary mechanism of action involves direct interaction with the active sites of various HDAC isoforms. The typical architecture of an HDAC active site includes a surface recognition "cap" group, a linker region that traverses a tunnel, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion (Zn2+).

This compound's structure is designed to fit this architecture. It features a hydroxamic acid group that serves as its ZBG, which is a common and effective feature in many approved HDAC inhibitors. This group directly coordinates with the Zn2+ ion in the catalytic pocket of the HDAC enzyme, a critical interaction for inhibiting the enzyme's deacetylase activity. The bisthiazole-based cap group is evolved from the natural HDAC inhibitor largazole (B1674506), designed to interact with residues on the rim of the active site, contributing to its binding affinity and selectivity profile.

Preclinical studies have quantified the inhibitory effect of this compound against a panel of HDAC enzymes, demonstrating its pan-HDAC activity with potent inhibition across multiple isoforms, with the exception of HDAC7 and HDAC9.

Inhibitory Activity of this compound Against HDAC Isoforms
HDAC IsoformIC50 (µM)
HDAC10.095
HDAC20.121
HDAC30.113
HDAC40.187
HDAC50.155
HDAC60.131
HDAC80.221
HDAC100.198
HDAC110.176

While this compound is primarily characterized as an HDAC inhibitor, the analysis of inhibitor binding to other targets, such as Heat shock protein 90 (Hsp90), is a common strategy in drug development to understand potential off-target effects or polypharmacology. In Hsp90, the ATP-binding pocket contains a conserved aspartate residue (Asp93 in Hsp90α) that is critical for inhibitor binding. This residue forms a key hydrogen bond with many ATP-competitive inhibitors and makes a dominant energetic contribution to their binding affinity. This interaction is considered an energetic "hot-spot" for ligand binding.

Although specific molecular docking studies detailing the direct interaction of this compound with the Asp93 residue in Hsp90 are not prominently available in the literature, the importance of this site for a wide range of Hsp90 inhibitors is well-established. Any potential interaction between this compound and Hsp90 would likely be evaluated computationally by docking the compound into the Hsp90 ATP-binding site and assessing its ability to form favorable interactions with Asp93 and other key residues.

In Silico Modeling for Compound Design and Optimization

The development of this compound as a derivative of the natural product largazole is a prime example of rational drug design aided by in silico modeling. Such approaches use computational methods to design and optimize new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling are central to this process. researchgate.net A pharmacophore model identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. ajol.info For HDAC inhibitors, a common pharmacophore model consists of a zinc-binding group, a linker, and a cap group that interacts with the enzyme's surface. ajol.info

Starting with the largazole scaffold, researchers likely used in silico models to guide modifications to the thiazole-thiazoline cap group and the linker region to create this compound. nih.gov This optimization process aims to enhance interactions with the HDAC active site, improve selectivity across different HDAC isoforms, and refine the compound's drug-like properties. mdpi.com These computational predictions allow for the prioritization of candidate molecules for synthesis and biological testing, significantly accelerating the drug discovery process. researchgate.net

Molecular Dynamics Simulations in Target-Ligand Systems

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. nih.gov MD simulations are a powerful tool for studying HDAC-inhibitor systems, including those involving this compound. nih.govsemanticscholar.org

In a typical MD simulation of a this compound-HDAC complex, the system is placed in a simulated physiological environment (a box of water molecules and ions), and the movements of every atom are calculated over a period of time by integrating Newton's equations of motion. semanticscholar.orgnih.gov This allows researchers to:

Assess Binding Stability: MD simulations can confirm whether the binding pose predicted by docking is stable over time. semanticscholar.org

Analyze Intermolecular Interactions: The simulation trajectory provides detailed information on the dynamics of hydrogen bonds, hydrophobic interactions, and the crucial chelation of the Zn2+ ion by the hydroxamic acid group. nih.gov

Probe Conformational Changes: These simulations can reveal how the binding of this compound might induce subtle conformational changes in the HDAC active site, or how the flexibility of the protein might affect ligand binding. plos.org

Calculate Binding Free Energies: Advanced MD-based methods can be used to compute the binding free energy of the ligand-protein complex, offering a more accurate prediction of binding affinity than docking scores alone. semanticscholar.org

By decoding the dynamics of the intermolecular interactions between this compound and its HDAC targets, MD simulations provide critical insights that can guide the further design of next-generation inhibitors with enhanced potency and specificity. nih.gov

Emerging Research Perspectives and Future Directions

Exploration of Bisthianostat in Broader Disease Contexts

Initial preclinical and clinical investigations have centered on this compound's efficacy in hematologic cancers, such as relapsed or refractory multiple myeloma. nih.gov The compound has demonstrated a capacity to induce apoptosis and inhibit tumor growth in multiple myeloma cell lines and xenograft models. amegroups.cn The rationale for this focus is tied to the established role of HDACs as therapeutic targets in T-cell lymphomas and other blood cancers. nih.gov

However, the therapeutic potential of HDAC inhibitors is not confined to oncology. The fundamental role of HDACs in gene regulation suggests that inhibitors like this compound could be relevant in a wider spectrum of diseases. Future research is anticipated to explore its application in other contexts:

Autoimmune and Inflammatory Diseases: The class of bisthiazole-based HDAC inhibitors, to which this compound belongs, is under investigation for the treatment of autoimmune diseases. acs.org HDAC inhibitors can modulate inflammatory responses by reducing the production of inflammatory cytokines. nih.gov Given that low, well-tolerated doses of other HDACis have shown anti-inflammatory effects, this compound could be evaluated in models of diseases like rheumatoid arthritis or inflammatory bowel disease. nih.gov

Neurodegenerative Disorders: Research has also pointed to the promise of HDAC inhibitors in models of neurodegenerative conditions. nih.gov By modifying chromatin structure and gene expression in neurons, these compounds may offer neuroprotective benefits, a potential long-term research avenue for this compound and its analogs.

HIV Latency: HDAC inhibitors are being explored for their ability to reactivate latent HIV-1, potentially making the virus vulnerable to antiretroviral therapy. nih.gov This "shock and kill" strategy is another distant but plausible area for future investigation.

The expansion into these areas will depend on dedicated preclinical studies to establish efficacy and understand the compound's mechanism in different cellular environments.

Development of Novel Analogs with Enhanced Selectivity or Potency

This compound itself is the product of systematic structure-activity relationship (SAR) studies aimed at optimizing the properties of the natural HDACi, largazole (B1674506). nih.gov This process of analog development is a cornerstone of modern drug discovery and continues to be a key future direction. The goal is to create new molecules with improved therapeutic profiles.

Key objectives for developing novel this compound analogs include:

Enhanced Potency: While this compound is a potent pan-HDAC inhibitor, further chemical modifications could yield analogs with even lower IC50 values, potentially allowing for greater efficacy. nih.gov The development of this compound involved synthesizing a series of bisthiazole-based hydroxamic acids to identify compounds with potent, nanomolar-range HDAC inhibition. acs.org

Improved Isoform Selectivity: Pan-HDAC inhibitors like this compound target multiple HDAC enzymes. nih.gov While this can be advantageous, it can also contribute to off-target effects. Future research will likely focus on designing analogs that selectively inhibit specific HDAC isoforms (e.g., HDAC1, HDAC2, or HDAC6) that are more critically involved in a particular disease's pathology. This approach, as seen with the development of analogs for other inhibitors like Vorinostat, can lead to compounds with a better therapeutic window. mdpi.com

Favorable Pharmacokinetic Properties: Continued refinement of the bisthiazole structure could lead to analogs with better oral bioavailability, half-life, and tissue distribution, optimizing the drug's behavior in the body. nih.govresearchgate.net

The table below illustrates the evolution from a natural product to a refined clinical candidate, a process that will guide future analog design.

Compound TypeKey Structural FeatureAdvancement
LargazoleNatural product with a thiazole-thiazoline cap groupInitial discovery of a potent HDACi scaffold nih.gov
Ring-Opened AnalogsSimplified structures retaining the bisthiazole capLed to the discovery of structurally simpler, potent HDACis acs.org
This compound Optimized bisthiazole-based hydroxamic acidIdentified as a promising clinical candidate through systematic SAR nih.gov
Future AnalogsIsoform-selective bisthiazole structuresAim for enhanced selectivity and potency with an improved therapeutic index mdpi.com

Elucidation of Resistance Mechanisms to this compound in Preclinical Models

As with many targeted cancer therapies, the development of resistance is a significant clinical challenge. While specific studies on resistance to this compound are not yet prevalent, research into general mechanisms of resistance to HDAC inhibitors provides a clear roadmap for future preclinical investigations. nih.govmdpi.com Understanding these mechanisms is crucial for developing strategies to overcome or prevent resistance, such as combination therapies.

Future preclinical models will need to investigate several potential resistance pathways:

Mechanism of ResistanceDescriptionPotential Therapeutic Strategy
Drug Efflux Pump Overexpression Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell, lowering its intracellular concentration. nih.govCombination with ABC transporter inhibitors.
Activation of Pro-Survival Pathways Cells may upregulate compensatory signaling pathways like PI3K/AKT/mTOR or MAPK to promote survival and evade apoptosis despite HDAC inhibition. nih.govCo-treatment with inhibitors of these specific survival pathways.
Upregulation of Anti-Apoptotic Proteins Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, can make cells less sensitive to the pro-apoptotic effects of HDAC inhibitors. nih.govresearchgate.netCombination with BCL-2 inhibitors like Venetoclax.
Epigenetic Compensation Malignant cells might use alternative epigenetic modifications, such as DNA methylation, to re-silence tumor suppressor genes that were activated by the HDAC inhibitor. nih.govCombination with DNA methyltransferase (DNMT) inhibitors.
Increased Redox Capacity High levels of antioxidant molecules like thioredoxin can counteract the oxidative stress induced by some HDAC inhibitors, contributing to resistance. nih.govresearchgate.netTherapies that modulate the cellular redox state.

Elucidating which of these, or other novel mechanisms, are most relevant to this compound will be a critical step in optimizing its clinical use.

Integration of Omics Data in Understanding this compound Responses

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to understand the complex biological response to drugs like this compound. biostate.ai Integrating various omics datasets can provide a systems-level view of the compound's mechanism of action, identify predictive biomarkers, and uncover resistance pathways. nih.gov Future research will heavily rely on these data-intensive approaches.

Omics TechnologyApplication in this compound ResearchPotential Insights
Transcriptomics (RNA-seq) Analyze changes in gene expression in cancer cells following treatment with this compound.Identify key genes and pathways modulated by the drug; understand the primary mechanism of action.
Proteomics Quantify changes in the levels and post-translational modifications (e.g., acetylation) of thousands of proteins.Directly measure the impact on histone and non-histone protein acetylation; identify downstream protein targets.
Metabolomics Profile the changes in small-molecule metabolites within the cell.Uncover metabolic vulnerabilities created by this compound treatment that could be exploited with combination therapies.
Genomics Analyze the genetic makeup of tumors to correlate specific mutations with drug sensitivity or resistance.Identify genetic biomarkers that predict which patients are most likely to respond to this compound.

A multi-staged, data-integrated multi-omics (MS-DIMO) analysis can create a more comprehensive picture of the molecular mechanisms underlying the response to this compound. nih.gov This approach strengthens the biological evidence and can guide the rational design of clinical trials and combination therapies. nih.gov

Application of Advanced Computational Methodologies in Drug Discovery

Computer-aided drug discovery (CADD) has become an indispensable tool in pharmaceutical research, significantly accelerating the process of identifying and optimizing new therapeutic agents. beilstein-journals.orgazolifesciences.com While this compound was developed through traditional medicinal chemistry approaches, future efforts to discover next-generation analogs will undoubtedly leverage advanced computational methodologies.

These methods can be broadly categorized and applied as follows:

Structure-Based Drug Design (SBDD): With the known three-dimensional structures of various HDAC isoforms, SBDD methods are highly applicable. nih.gov

Molecular Docking: This technique can be used to predict how novel bisthiazole analogs bind to the active site of specific HDAC isoforms. It allows for the rapid virtual screening of large compound libraries to prioritize candidates for synthesis. co-ac.com

De Novo Design: Algorithms can design entirely new molecules that are optimized to fit the binding pocket of a target HDAC, potentially leading to novel chemical scaffolds with high potency and selectivity. azolifesciences.com

Ligand-Based Drug Design (LBDD): When a high-resolution structure of the target is unavailable, or to complement SBDD, these methods use information from known active molecules like this compound. beilstein-journals.org

Pharmacophore Modeling: A 3D model of the essential chemical features required for HDAC inhibition can be generated from this compound and related molecules. This model can then be used to search for other compounds with a similar arrangement of features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of analogs and their biological activity. These models can predict the potency of newly designed compounds before they are synthesized, saving time and resources. beilstein-journals.org

By integrating these computational tools, researchers can more efficiently explore chemical space, refine lead compounds, and design novel this compound analogs with superior therapeutic properties.

Q & A

Q. Table 1: Key Assays for Mechanistic Studies

Assay TypeApplicationValidation Criteria
ChIP-seqHDAC-DNA binding sitesPeak enrichment (FDR < 0.05)
MetabolomicsTCA cycle intermediatesFold-change (
CRISPR ScreeningOff-target validationGene essentiality score

Q. Table 2: Data Repositories for Transparency

Data TypeRepositoryAccess Policy
RNA-seqGEOPublic post-embargo
Clinical DataCDISCControlled access
Chemical StructuresPubChemOpen access

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisthianostat
Reactant of Route 2
Bisthianostat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.